molecular formula C12H10ClNO B8387740 1-Acetamino-5-chloronaphthalene

1-Acetamino-5-chloronaphthalene

Cat. No.: B8387740
M. Wt: 219.66 g/mol
InChI Key: HIWZTNNZKREHKL-UHFFFAOYSA-N
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Description

1-Acetamino-5-chloronaphthalene is a naphthalene derivative featuring an acetamino group (-NHCOCH₃) at the 1-position and a chlorine atom at the 5-position. Structurally, the acetamino group introduces steric bulk and electron-withdrawing characteristics due to the acetyl moiety, distinguishing it from simpler amino-substituted chloronaphthalenes. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical research, where its substituents may modulate reactivity, solubility, or biological activity.

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

N-(5-chloronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10ClNO/c1-8(15)14-12-7-3-4-9-10(12)5-2-6-11(9)13/h2-7H,1H3,(H,14,15)

InChI Key

HIWZTNNZKREHKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituent Positions Functional Groups Key Characteristics (Hypothesized or Reported)
1-Acetamino-5-chloronaphthalene 1 (Acetamino), 5 (Cl) Acetamino, Chloro Reduced basicity compared to amino analogs; increased steric hindrance
1-Amino-4-chloronaphthalene 1 (NH₂), 4 (Cl) Amino, Chloro Higher solubility in acidic media due to protonatable NH₂ group
1-Chloromethylnaphthalene 1 (CH₂Cl) Chloromethyl Enhanced electrophilicity; reactivity toward nucleophilic substitution
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide 1 (NH₂), 5 (SO₂NH₂), 2 (azo) Amino, Sulfonamide, Azo Polar sulfonamide group improves aqueous solubility; azo linkage enables chromophoric properties

Key Observations

Chlorine substituents at the 5-position (vs. 4-position) may influence electronic effects on the naphthalene ring. For example, a 5-chloro group is meta-directing, whereas a 4-chloro substituent is para-directing, affecting subsequent electrophilic substitution reactions.

Positional Isomerism: Substitution patterns significantly impact physicochemical behavior. For instance, 1-Amino-4-chloronaphthalene’s amino group at the 1-position allows resonance stabilization of the aromatic ring, whereas the 5-chloro substituent in the target compound may introduce steric constraints in planar molecular interactions .

Reactivity and Stability: Compounds with chloromethyl groups (e.g., 1-Chloromethylnaphthalene) exhibit higher reactivity in alkylation reactions compared to chloro or acetamino derivatives, which are more stable under ambient conditions .

Toxicity and Environmental Considerations

  • Chloronaphthalenes (e.g., α-chloronaphthalene, CAS 90-13-1) are associated with environmental persistence and bioaccumulation risks .
  • Methylnaphthalenes (e.g., 1-methylnaphthalene) demonstrate that substituent position (1- vs. 2-) affects metabolic pathways and toxicity profiles, suggesting similar trends for chloro/acetamino derivatives .

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